molecular formula C14H14N4O3 B14362018 (E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene] CAS No. 90238-05-4

(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]

Cat. No.: B14362018
CAS No.: 90238-05-4
M. Wt: 286.29 g/mol
InChI Key: NJKOEUPSJYVETN-UHFFFAOYSA-N
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Description

(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is an organic compound with the molecular formula C14H14N2O3. It is a derivative of azobenzene, characterized by the presence of two methoxy groups attached to the phenyl rings and an oxygen bridge connecting the two azobenzene units. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] typically involves the reaction of 4-methoxyaniline with nitrosobenzene in the presence of acetic acid as a solvent. The reaction is carried out at room temperature for 48 hours, followed by dilution with hexane and washing with water . Another method involves the use of 2-fluoroaniline, potassium permanganate, and iron(II) sulfate heptahydrate in dichloromethane, with the reaction mixture being refluxed overnight .

Industrial Production Methods

Industrial production of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of hydrazo or amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer industries.

Mechanism of Action

The mechanism of action of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] involves its interaction with molecular targets through its azo groups. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The compound’s interaction with biological targets may involve binding to specific proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene], known for its photoisomerization properties.

    4,4’-Dimethoxyazoxybenzene: A similar compound with an azoxy group instead of an azo group.

    p-Methoxyazobenzene: A derivative of azobenzene with a single methoxy group.

Uniqueness

(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is unique due to the presence of an oxygen bridge connecting the two azobenzene units, which imparts distinct chemical and physical properties. This structural feature enhances its stability and alters its reactivity compared to other azobenzene derivatives.

Properties

CAS No.

90238-05-4

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)diazenyl]oxydiazene

InChI

InChI=1S/C14H14N4O3/c1-19-13-7-3-11(4-8-13)15-17-21-18-16-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3

InChI Key

NJKOEUPSJYVETN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)OC

Origin of Product

United States

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